1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone
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Overview
Description
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a methoxy group, a morpholinylmethyl group, and an ethanone moiety attached to a phenyl ring. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride to yield the final product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinylmethyl group enhances its binding affinity to these targets, while the methoxy and ethanone groups contribute to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone can be compared with similar compounds such as:
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone: This compound has an ethoxy group instead of a methoxy group, which may affect its reactivity and binding properties.
3-Methoxy-4-(morpholin-4-yl)aniline: This compound lacks the ethanone moiety, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and make it valuable for various research applications.
Properties
IUPAC Name |
1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(16)12-3-4-14(17-2)13(9-12)10-15-5-7-18-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPLNQBKFJMRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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